2,4-Dimethylphenol-d9
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Overview
Description
This compound is often used as a reference standard in analytical chemistry, particularly in the food and beverage sector . The deuterium labeling makes it useful for various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenol-d9 typically involves the deuteration of 2,4-Dimethylphenol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the purification of the final product to achieve the desired isotopic purity. The production scale can vary depending on the demand, but it is usually produced in small quantities due to its specialized applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,4-Dimethylphenol-d9 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in NMR and MS for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the quality control of food and beverages to ensure product safety and compliance with regulations
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenol-d9 is primarily related to its role as a reference standard in analytical techniques. The deuterium atoms in the compound provide distinct spectral signatures, making it easier to differentiate from non-deuterated compounds. This helps in accurate quantification and identification in complex mixtures .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: The non-deuterated form, used in similar applications but lacks the distinct spectral properties of the deuterated version.
2,6-Dimethylphenol: Another isomer with different substitution patterns, leading to variations in chemical reactivity and applications.
4,6-Dimethylphenol: Similar to 2,4-Dimethylphenol but with different positions of the methyl groups, affecting its chemical behavior
Uniqueness
2,4-Dimethylphenol-d9 is unique due to its deuterium labeling, which provides enhanced spectral resolution in analytical techniques. This makes it particularly valuable in research settings where precise measurements are crucial .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenol |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D |
InChI Key |
KUFFULVDNCHOFZ-XVGWXEQOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C |
Origin of Product |
United States |
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